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Compound of Interest

Compound Name: 2-Methoxy-4-methylbenzaldehyde

Cat. No.: B112801 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of 2-Methoxy-4-methylbenzaldehyde

Abstract
This technical guide provides a comprehensive analysis of the key spectroscopic data for 2-
Methoxy-4-methylbenzaldehyde (CAS: 57415-35-7; Molecular Formula: C₉H₁₀O₂; Molecular

Weight: 150.17 g/mol ). As a substituted aromatic aldehyde, this compound possesses distinct

spectral features that are critical for its unambiguous identification, purity assessment, and

quality control in research and drug development. Recognizing the scarcity of publicly available

experimental spectra for this specific molecule, this guide leverages predictive methodologies

and established spectroscopic principles, grounded in data from analogous compounds, to

present a robust analytical framework. We will delve into the interpretation of Nuclear Magnetic

Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data,

explaining the causal relationships between molecular structure and spectral output. This

document is intended for researchers, scientists, and professionals who require a deep,

practical understanding of spectroscopic characterization techniques.

Molecular Structure and Analytical Strategy
The first step in any spectroscopic analysis is a thorough understanding of the molecule's

structure. 2-Methoxy-4-methylbenzaldehyde features a benzene ring substituted with an

aldehyde (-CHO), a methoxy (-OCH₃), and a methyl (-CH₃) group. The relative positions of

these groups (1-aldehyde, 2-methoxy, 4-methyl) create a specific pattern of electronic effects

that governs the molecule's spectroscopic behavior.
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The aldehyde group is strongly electron-withdrawing, while the methoxy group is electron-

donating through resonance and withdrawing through induction. The methyl group is weakly

electron-donating. These competing effects result in a unique electronic environment for each

proton and carbon atom, which can be precisely mapped using NMR spectroscopy.

Caption: Molecular structure with atom numbering for NMR assignments.

Our analytical workflow integrates data from multiple techniques to build a self-validating

structural confirmation, as illustrated below.

Figure 2: Integrated Spectroscopic Analysis Workflow
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Caption: Workflow for combining spectroscopic techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a

molecule. Due to the absence of a publicly available experimental spectrum, the following data

is predicted based on established substituent effect models. These predictions provide a

reliable reference for what a researcher should expect to observe.
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¹H NMR Spectroscopy Analysis
The proton NMR spectrum provides information on the number of distinct proton environments,

their electronic surroundings (chemical shift), and their neighboring protons (splitting patterns).

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale for
Chemical Shift

~10.35 Singlet (s) 1H H⁷ (-CHO)

The aldehyde
proton is
highly
deshielded by
the anisotropic
effect of the
carbonyl C=O
bond and the
electron-
withdrawing
nature of the
oxygen atom.

~7.65 Doublet (d) 1H H⁶

Positioned ortho

to the strongly

electron-

withdrawing

aldehyde group,

this proton

experiences

significant

deshielding.

~6.80 Doublet (d) 1H H⁵

Located ortho to

the electron-

donating methyl

group and meta

to the aldehyde,

it is moderately

shielded

compared to H⁶.

~6.75 Singlet (s) 1H H³ Positioned ortho

to the electron-

donating

methoxy group

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112801?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Rationale for
Chemical Shift

and meta to the

aldehyde,

resulting in

significant

shielding.

~3.90 Singlet (s) 3H H⁸ (-OCH₃)

Protons on a

carbon attached

to an

electronegative

oxygen atom

typically appear

in this region.

The singlet

multiplicity

indicates no

adjacent protons.

| ~2.40 | Singlet (s) | 3H | H⁹ (-CH₃) | The protons of the methyl group attached to the aromatic

ring are in a typical chemical shift range for this environment. |

¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments within the

molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
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Chemical Shift (δ, ppm) Assignment
Rationale for Chemical
Shift

~191.0 C⁷ (C=O)

The carbonyl carbon of an
aromatic aldehyde is
characteristically found in
the highly deshielded
region of the spectrum.

~162.0 C² (C-OCH₃)

An aromatic carbon directly

attached to the electronegative

oxygen of the methoxy group

is significantly deshielded.

~145.0 C⁴ (C-CH₃)

The attachment of the methyl

group influences the chemical

shift of this aromatic carbon.

~135.0 C⁶

This carbon is adjacent to the

electron-withdrawing aldehyde

group, leading to a downfield

shift.

~125.0 C¹ (C-CHO)
The ipso-carbon attached to

the aldehyde group.

~122.0 C⁵ Aromatic C-H carbon.

~108.0 C³

This carbon is ortho to the

electron-donating methoxy

group and experiences

significant shielding, shifting it

upfield.

~56.0 C⁸ (-OCH₃)

The carbon of the methoxy

group is shielded by the

attached oxygen and appears

in the typical range for sp³

carbons bonded to oxygen.
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| ~22.0 | C⁹ (-CH₃) | The aliphatic carbon of the methyl group appears in the highly shielded

(upfield) region of the spectrum. |

Experimental Protocol: NMR Data Acquisition
This protocol outlines a self-validating system for acquiring high-quality NMR data.

Sample Preparation:

Accurately weigh approximately 5-10 mg of 2-Methoxy-4-methylbenzaldehyde.

Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v

tetramethylsilane (TMS) as an internal standard.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup:

Use a ≥400 MHz NMR spectrometer.

Insert the sample and lock the spectrometer on the deuterium signal of the CDCl₃.

Perform shimming to optimize the magnetic field homogeneity until the TMS peak is sharp

and symmetrical.

Data Acquisition:

¹H NMR: Acquire data with a 90° pulse angle, a relaxation delay of at least 5 seconds (to

ensure full relaxation of all protons for accurate integration), and co-add 16-32 scans.

¹³C NMR: Acquire data using a proton-decoupled pulse sequence. A longer relaxation

delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are required

due to the low natural abundance of ¹³C and its longer relaxation times.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and perform baseline correction.
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Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C

spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

Integrate the peaks in the ¹H spectrum and measure the chemical shifts and coupling

constants.

Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the functional groups present in a

molecule. The spectrum arises from the absorption of infrared radiation, which excites

molecular vibrations (stretching, bending).

Table 3: Expected Key IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibrational Mode
Functional Group
Assignment

~2820 & ~2720 Medium, Sharp
C-H Stretch (Fermi
Doublet)

Aldehyde (-CHO)

~1690 Strong, Sharp C=O Stretch
Aromatic Aldehyde (-

CHO)

~1600 & ~1480 Medium-Strong C=C Stretch Aromatic Ring

~1250 Strong
Asymmetric C-O-C

Stretch
Aryl Ether (-OCH₃)

~1020 Strong
Symmetric C-O-C

Stretch
Aryl Ether (-OCH₃)

3000-3100 Medium C-H Stretch Aromatic C-H

| 2850-2960 | Medium | C-H Stretch | Aliphatic C-H (-CH₃, -OCH₃) |

Interpretation: The most diagnostic peak in the IR spectrum is the strong C=O stretch of the

aldehyde group around 1690 cm⁻¹. Its position indicates conjugation with the aromatic ring.

The presence of the aldehyde is unequivocally confirmed by the characteristic Fermi doublet

(two weak-to-medium peaks) for the aldehydic C-H stretch near 2820 and 2720 cm⁻¹. The
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strong absorptions around 1250 and 1020 cm⁻¹ are indicative of the aryl ether C-O stretching

vibrations, confirming the methoxy group.

Experimental Protocol: Attenuated Total Reflectance
(ATR) FT-IR

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are purged and

stable.

Background Spectrum: Clean the ATR crystal (typically diamond) with isopropanol. Record a

background spectrum to subtract atmospheric and crystal absorbances.

Sample Analysis: Place a small amount of the solid 2-Methoxy-4-methylbenzaldehyde
sample onto the crystal. Apply pressure using the anvil to ensure good contact.

Acquisition: Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

The resulting spectrum is automatically ratioed against the background.

Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and crucial structural

information from its fragmentation pattern upon ionization.

Table 4: Expected Mass Spectrometry Data (Electron Ionization, EI)
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m/z (mass-to-
charge)

Relative Intensity Assignment Interpretation

150 High [M]⁺

Molecular Ion:
Confirms the
molecular weight
of the compound.
[1]

149 High [M-H]⁺

Loss of the weakly

bound aldehydic

hydrogen radical. This

is a characteristic

fragmentation for

aldehydes.[1]

121 Medium
[M-CHO]⁺ or [M-H-

CO]⁺

Loss of the formyl

radical (-CHO) or

sequential loss of H

and carbon monoxide

(CO). This results in a

stable substituted

benzyl or phenyl

cation.

91 Medium [C₇H₇]⁺

Likely a tropylium ion,

a common

rearrangement

fragment in

substituted toluenes.

| 77 | Medium | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation. |

Fragmentation Analysis: Upon electron ionization (70 eV), 2-Methoxy-4-methylbenzaldehyde
will form a molecular ion ([M]⁺) at m/z 150. The most prominent initial fragmentation is the loss

of a hydrogen radical from the aldehyde group to form the highly stable [M-H]⁺ acylium ion at

m/z 149.[1] Subsequent loss of a neutral carbon monoxide (CO) molecule from this ion would

yield a fragment at m/z 121. This m/z 121 fragment can also be formed by the direct loss of the
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formyl radical (•CHO) from the molecular ion. Further fragmentation of the aromatic ring system

leads to smaller, common aromatic fragments. This pattern is highly characteristic of aromatic

aldehydes.[2][3]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a volatile

solvent like dichloromethane or ethyl acetate.

GC Separation:

Inject 1 µL of the solution into a GC equipped with a non-polar capillary column (e.g., DB-

5ms).

Use a temperature program (e.g., start at 80°C, ramp at 10°C/min to 250°C) to ensure

volatilization and separation from any impurities.

MS Analysis:

The column eluent is directed into the mass spectrometer's ion source.

Set the ionization mode to Electron Ionization (EI) at 70 eV.

Scan a mass range of m/z 40-300 to detect the molecular ion and all significant fragments.

Conclusion
The structural identity of 2-Methoxy-4-methylbenzaldehyde is definitively established through

a multi-technique spectroscopic approach. Predicted ¹H and ¹³C NMR data map the complete

carbon-hydrogen framework, with key chemical shifts reflecting the distinct electronic

environments created by the aldehyde, methoxy, and methyl substituents. Infrared

spectroscopy confirms the presence of the critical functional groups, most notably the

conjugated aldehyde C=O and C-H bonds and the aryl ether C-O linkage. Finally, mass

spectrometry validates the molecular weight at 150 amu and reveals a characteristic

fragmentation pattern, including the [M-H]⁺ ion, that is a hallmark of aromatic aldehydes.

Together, these spectroscopic signatures provide a unique fingerprint for 2-Methoxy-4-
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methylbenzaldehyde, forming a self-validating system for its characterization in any research

or development context.
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Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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